molecular formula C15H13FN4 B11504520 2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

Cat. No.: B11504520
M. Wt: 268.29 g/mol
InChI Key: XWPPYKWKDMUAPY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its fused ring structure, which includes an imidazole ring and a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of catalysts, such as copper (I) iodide, and ligands, such as pyrrole-2-carboxylic acid, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzotriazinyl radicals, reduced forms of the compound, and substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable radicals, which can interact with various biological molecules and pathways . The presence of the fluorophenyl group enhances its ability to interact with specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring stable radicals and specific electronic properties .

Properties

Molecular Formula

C15H13FN4

Molecular Weight

268.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

InChI

InChI=1S/C15H13FN4/c16-11-7-5-10(6-8-11)14-9-20-15(18-14)17-12-3-1-2-4-13(12)19-20/h5-9H,1-4H2

InChI Key

XWPPYKWKDMUAPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC=C(C=C4)F

Origin of Product

United States

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